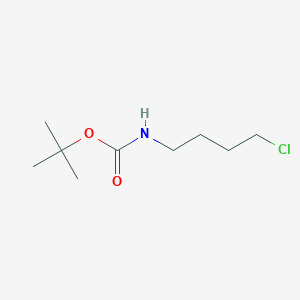

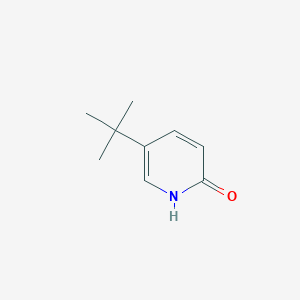

5-(tert-Butyl)pyridin-2-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(tert-Butyl)pyridin-2-ol is a chemical compound that belongs to the class of substituted pyridines. It is characterized by a pyridine ring, which is a heterocyclic aromatic compound with a nitrogen atom, and a tert-butyl group attached to the fifth position of the ring. The compound also features a hydroxyl group at the second position, making it an alcohol derivative of pyridine.

Synthesis Analysis

The synthesis of substituted pyridine derivatives, including those with tert-butyl groups, can be achieved through various methods. For instance, the regioselective addition of tert-butyl magnesium reagents to pyridine derivatives has been reported as a convenient method for synthesizing 3-substituted 4-tert-butylpyridine derivatives . This transition-metal-free synthesis involves a two-step reaction sequence starting from 3-substituted pyridine precursors and results in moderate to excellent yields. Although the specific synthesis of 5-(tert-Butyl)pyridin-2-ol is not detailed in the provided papers, similar methodologies could potentially be adapted for its production.

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be significantly influenced by the presence of bulky substituents such as the tert-butyl group. For example, the iron(II) complexes of pyridine derivatives with sterically bulky substituents exhibit interesting structural features, including intermolecular hydrogen bonding . While the exact molecular structure of 5-(tert-Butyl)pyridin-2-ol is not discussed, it can be inferred that the tert-butyl group would impart steric hindrance, potentially affecting the compound's reactivity and physical properties.

Chemical Reactions Analysis

The chemical reactivity of pyridine derivatives can vary widely depending on the substituents present. For instance, the reaction of tert-butyl esters with singlet oxygen can lead to the formation of 5-substituted pyrroles, indicating that pyridine derivatives with tert-butyl groups can participate in oxidation and coupling reactions . Although the specific reactions of 5-(tert-Butyl)pyridin-2-ol are not described, it is likely that the compound could undergo similar oxidative transformations due to the presence of the reactive hydroxyl group.

Physical and Chemical Properties Analysis

The physical and chemical properties of substituted pyridines are influenced by both the pyridine core and the nature of the substituents. Bulky groups like tert-butyl can affect the solubility, melting point, and overall stability of the compound. For example, the synthesis and characterization of tert-butyl pyrrolidine-1-carboxylate revealed insights into the compound's crystal structure and intermolecular hydrogen bonding . Similarly, substituted pyridine derivatives with tert-butyl groups would be expected to have unique physical and chemical properties that could be elucidated through spectroscopic methods and X-ray crystallography.

Aplicaciones Científicas De Investigación

OLED Material Development

A study by Chang et al. (2013) introduced heteroleptic Ir(III) metal complexes synthesized using chelates derived from 2-t-butyl-5-(pyridin-2-yl)pyrimidine, among others, for application in organic light-emitting diodes (OLEDs). These complexes exhibited high quantum yields and were used to fabricate sky-blue- and white-emitting OLEDs with impressive performance metrics, demonstrating the potential of 5-(tert-Butyl)pyridin-2-ol derivatives in advanced material applications [Chang et al., 2013].

Spin Interaction Studies

Orio et al. (2010) explored the spin interaction in zinc complexes of Schiff and Mannich bases derived from pyridin-2-yl compounds, including structures related to 5-(tert-Butyl)pyridin-2-ol. Their findings contribute to understanding the magnetic properties of these complexes, which are crucial for their potential applications in magnetic materials and molecular electronics [Orio et al., 2010].

Catalysis and Synthetic Applications

Research by Drabina et al. (2015) on imidazolidine-4-one Cu-complexes highlighted the use of pyridine derivatives, including those related to 5-(tert-Butyl)pyridin-2-ol, as enantioselective catalysts in the asymmetric Henry reaction. This underscores the importance of substituted pyridines in facilitating chemical transformations with high enantioselectivity, essential for synthesizing complex organic compounds [Drabina et al., 2015].

Ligand Design for Metal Coordination

A study by Pearce et al. (2019) synthesized and characterized pyridine-based ligands for the extraction of Ni(II) and Cu(II) ions. Their work demonstrates how modifications to the pyridine ring, akin to those in 5-(tert-Butyl)pyridin-2-ol, can influence the coordination behavior and extraction efficiency of metal ions, with implications for recycling and purification processes in the chemical industry [Pearce et al., 2019].

Advanced Photophysical Properties

Huang et al. (2013) investigated Pt(II) complexes with pyrazole chelates, including derivatives of 5-(tert-Butyl)pyridin-2-ol, revealing mechanoluminescence and concentration-dependent photoluminescence. These properties are critical for the development of advanced photonic materials, including sensors and displays [Huang et al., 2013].

Mecanismo De Acción

Mode of Action

It is likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can lead to changes in the conformation and function of the target molecules, thereby affecting cellular processes .

Biochemical Pathways

Based on its structural similarity to other pyridine derivatives, it may potentially affect pathways related to cell signaling, metabolism, and gene expression .

Pharmacokinetics

Its chemical properties such as its molecular weight and logp value suggest that it may have good oral bioavailability

Result of Action

Similar compounds have been found to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer effects . These effects are likely the result of the compound’s interaction with its targets and its influence on biochemical pathways.

Action Environment

The action, efficacy, and stability of 5-(tert-Butyl)pyridin-2-ol can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules in the cellular environment. For example, the compound’s solubility and therefore its bioavailability can be affected by the pH of the gastrointestinal tract . Its stability could also be affected by temperature and light exposure.

Propiedades

IUPAC Name |

5-tert-butyl-1H-pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-9(2,3)7-4-5-8(11)10-6-7/h4-6H,1-3H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHRUDEBUIUHOFL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CNC(=O)C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10612698 |

Source

|

| Record name | 5-tert-Butylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10612698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(tert-Butyl)pyridin-2-ol | |

CAS RN |

1159819-76-7 |

Source

|

| Record name | 5-tert-Butylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10612698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B1342757.png)

![5-Chloro-2-[3,4-dihydro-1(2H)-quinolinyl]aniline](/img/structure/B1342759.png)

![3-Chloro-2-[3,4-dihydro-2(1H)-isoquinolinyl]-aniline](/img/structure/B1342770.png)

![2-[(2,4,6-Tribromophenyl)amino]acetohydrazide](/img/structure/B1342795.png)